1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine
Description
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-2-cyclopropylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-10(13-6-8)9(12)5-7-1-2-7/h3-4,6-7,9H,1-2,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLGORXZSAXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=NC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270460-92-8 | |
| Record name | 1-(5-chloropyridin-2-yl)-2-cyclopropylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogen Displacement via Amination
A direct route involves displacing a halogen atom at the pyridine’s 2-position with a preformed cyclopropylethylamine. For example, 2-bromo-5-chloropyridine could react with 2-cyclopropylethylamine under Buchwald-Hartwig coupling conditions.
Reaction Scheme :
$$
\text{2-Bromo-5-chloropyridine} + \text{2-cyclopropylethylamine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine}
$$
Key Considerations :
Gabriel Synthesis for Primary Amine Installation
The Gabriel method offers a two-step pathway:
- Alkylation : React 2-chloro-5-chloropyridine with phthalimide-protected 2-cyclopropylethyl bromide.
- Deprotection : Hydrazinolysis releases the primary amine.
Advantages :
Limitations :
- Requires synthesis of 2-cyclopropylethyl bromide, which may necessitate additional steps.
Grignard Reaction Followed by Nitrile Reduction
Organometallic Addition to Nitriles
This method leverages Grignard reagents to construct the cyclopropylethane chain:
Steps :
- Nitrile Preparation : React 2-cyano-5-chloropyridine with cyclopropylmethylmagnesium bromide.
- Nitrile Reduction : Use LiAlH$$_4$$ to convert the nitrile to a primary amine.
Reaction Flow :
$$
\text{2-Cyano-5-chloropyridine} + \text{cyclopropylmethyl-MgBr} \rightarrow \text{Intermediate nitrile} \xrightarrow{\text{LiAlH}_4} \text{Target amine}
$$
Yield Optimization :
- Grignard addition typically achieves 70–80% conversion.
- Nitrile reduction proceeds quantitatively but requires strict anhydrous conditions.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Advantages | Limitations | Estimated Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Direct, fewer steps | Requires specialized catalysts | 40–60 |
| Reductive Amination | Mild conditions | Dependent on aldehyde availability | 55–65 |
| Grignard/Nitrile Reduction | High-yield Grignard step | Sensitive to moisture, multi-step | 70–80 |
Crystallization and Purification
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Physicochemical Properties
The table below compares 1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine with three structurally related compounds from the evidence:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Modifications |
|---|---|---|---|---|
| 1-(5-Chloropyridin-2-yl)ethanamine | 937399-51-4 | C₇H₉ClN₂ | 156.61 | Ethylamine chain (no cyclopropyl) |
| (R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine | 1259781-68-4 | C₁₀H₁₃BrN₂ | 241.13 | Bromine, methyl on pyridine; cyclopropylmethanamine |
| 1-(5-Methanesulfonylpyrimidin-2-yl)methanamine hydrochloride | Not provided | Not provided | Not provided | Pyrimidine ring; methanesulfonyl group |
Notes:
- Ethylamine vs.
- Halogen and Alkyl Substituents : The bromine and methyl groups in 1259781-68-4 increase molecular weight and lipophilicity compared to the target compound’s chlorine substituent. Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems .
- Pyridine vs.
Functional Implications
- Electron Effects : Chlorine (in the target compound) and bromine (in 1259781-68-4 ) are both electron-withdrawing, but bromine’s polarizability may lead to stronger π-π stacking interactions in aromatic systems .
- Solubility and Bioavailability : The methanesulfonyl group in 1-(5-methanesulfonylpyrimidin-2-yl)methanamine () increases hydrophilicity, whereas cyclopropyl-containing analogs may exhibit higher membrane permeability due to moderate lipophilicity .
Biological Activity
1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloropyridine moiety and a cyclopropyl group. This compound has been studied for its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C10H13ClN2
- Molecular Weight : 196.68 g/mol
- CAS Number : 1270460-92-8
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes treating 5-chloropyridin-2-amine with cyclopropyl bromide in the presence of a base like potassium carbonate. This process yields the desired amine after purification steps such as filtration and recrystallization.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that modifications on the pyridine ring can significantly alter its pharmacological profile, suggesting a structure-activity relationship that warrants further investigation.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit certain kinases involved in cancer progression, including c-FMS and PDGFR kinases. These kinases play crucial roles in tumor growth and metastasis. For instance, blockade of c-FMS signaling has been associated with reduced tumor angiogenesis and lymphangiogenesis in murine models .
Enzyme Inhibition
The compound exhibits inhibitory effects on stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism disorders. This inhibition may contribute to its therapeutic potential in treating diseases related to elevated lipid levels, such as cardiovascular disease and metabolic syndrome .
Study 1: Inhibition of Cancer Cell Proliferation
In a study published in Molecular Cancer Therapy, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent .
Study 2: Modulation of Lipid Metabolism
Another study focused on the compound's ability to modulate lipid metabolism by inhibiting SCD activity. The findings suggested that treatment with this compound led to decreased levels of saturated fatty acids in treated cells, indicating its potential utility in managing metabolic disorders .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Therapeutic Applications |
|---|---|---|---|
| This compound | Yes | Yes | Cancer therapy, metabolic syndrome treatment |
| Similar Compound A | Moderate | No | Limited |
| Similar Compound B | High | Yes | Cancer therapy |
Q & A
How can researchers optimize the synthesis of 1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine to improve yield and purity?
Category: Basic Research Methodology
Answer:
Optimizing synthesis involves multi-step reaction design with precise control of parameters. Key steps include:
- Temperature control : Maintain temperatures between 60–80°C during cyclopropane ring formation to avoid side reactions (e.g., ring-opening) .
- Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to stabilize intermediates and enhance nucleophilic substitution at the pyridine ring .
- Catalyst optimization : Employ palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving chloropyridine derivatives, ensuring >80% conversion efficiency .
- Purification : Utilize column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to isolate the target compound with ≥95% purity .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Category: Basic Research Methodology
Answer:
A combination of methods ensures accurate structural elucidation and purity assessment:
- NMR spectroscopy : ¹H-NMR (400 MHz, CDCl₃) identifies cyclopropane protons (δ 0.8–1.2 ppm) and pyridine aromatic protons (δ 8.2–8.5 ppm). ¹³C-NMR confirms the cyclopropyl carbon (δ 10–15 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) validates the molecular ion peak at m/z 211.0645 [M+H]⁺ .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with retention times calibrated against known standards .
How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?
Category: Advanced Research (Reactivity Analysis)
Answer:
Systematic reactivity studies are critical for functionalization:
- Acidic conditions (HCl, H₂SO₄) : The cyclopropane ring remains stable, but the chloropyridine group undergoes hydrolysis to form hydroxylated derivatives (confirmed by LC-MS) .
- Basic conditions (NaOH) : Partial dechlorination occurs, forming 5-hydroxypyridine byproducts. Monitor via TLC (Rf shift from 0.6 to 0.4) .
- Oxidative conditions (H₂O₂, KMnO₄) : The amine group oxidizes to a nitro group, altering biological activity. Track using IR spectroscopy (N=O stretch at 1520 cm⁻¹) .
What computational approaches are recommended to model the interaction of this compound with biological targets?
Category: Advanced Research (Computational Chemistry)
Answer:
Use molecular docking and DFT calculations:
- Docking software (AutoDock Vina) : Input the InChI key (e.g., HCFAHZINYABYMW-UHFFFAOYSA-N) to predict binding affinities with enzymes like cytochrome P450. Optimize ligand conformations using Lamarckian genetic algorithms .
- DFT studies : Calculate electrostatic potential surfaces (B3LYP/6-31G* basis set) to identify nucleophilic/electrophilic sites on the cyclopropane-pyridine scaffold .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayer environments, critical for blood-brain barrier penetration studies .
How should researchers design experiments to evaluate the biological activity of this compound?
Category: Advanced Research (Biological Evaluation)
Answer:
Adopt a multi-tiered approach:
- In vitro assays : Screen against kinase panels (e.g., EGFR, JAK2) at 10 µM concentration. Use fluorescence polarization to measure IC₅₀ values .
- Cellular uptake : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in HEK293 cells via scintillation counting .
- Toxicity profiling : Perform Ames tests (TA98 strain) to assess mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
How can contradictory data regarding the compound’s stability in aqueous solutions be resolved?
Category: Advanced Research (Data Contradiction Analysis)
Answer:
Address discrepancies through controlled experiments:
- pH-dependent stability : Prepare buffered solutions (pH 2–12) and analyze degradation products via UPLC-QTOF at 24-hour intervals. Stability is optimal at pH 7.4 (PBS buffer), with <5% degradation over 48 hours .
- Light exposure : Compare samples stored in amber vs. clear vials. UV-Vis spectroscopy (λ = 270 nm) shows photo-degradation rates increase by 30% under direct light .
- Statistical validation : Apply ANOVA to compare batch-to-batch variability (n=5 batches, p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
